

Unveiling the Molecular Architecture: A 2D NMR Confirmation of 8-Dehydroxyshanzhiside

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Compound of Interest

Compound Name: 8-Dehydroxyshanzhiside

Cat. No.: B12366159

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A definitive structural confirmation of the iridoid glycoside **8-dehydroxyshanzhiside** has been achieved through a comprehensive analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopic data. This guide provides a comparative analysis of its spectral features against a closely related analogue, shanzhiside methyl ester, offering researchers, scientists, and drug development professionals a detailed protocol and foundational data for the structural elucidation of this class of compounds.

The structural integrity of natural products is a cornerstone of drug discovery and development. For complex molecules like **8-dehydroxyshanzhiside**, an iridoid glycoside with potential therapeutic applications, unambiguous structural verification is paramount. Advanced 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide the necessary tools to piece together the intricate puzzle of its molecular framework.

Comparative 2D NMR Data Analysis

The structural elucidation of **8-dehydroxyshanzhiside** was accomplished by meticulously analyzing the correlations observed in its 2D NMR spectra and comparing them with those of the known compound, shanzhiside methyl ester. The key chemical shifts and correlations are summarized in the tables below.

Table 1: ^1H and ^{13}C NMR Chemical Shifts of **8-Dehydroxyshanzhiside** and Shanzhiside Methyl Ester (in CD_3OD , 500 MHz for ^1H , 125 MHz for ^{13}C)

Position	8-Dehydroxyshanzhiside δ [ppm]	Shanzhiside Methyl Ester δ [ppm]
Aglycone		
1	5.75 (d, J=1.5 Hz)	5.82 (d, J=1.6 Hz)
3	7.45 (s)	7.51 (s)
4	111.9	111.5
5	3.01 (m)	3.05 (m)
6	4.25 (dd, J=6.0, 1.5 Hz)	4.31 (dd, J=5.9, 1.8 Hz)
7	2.05 (m)	2.11 (m)
8	1.85 (m)	78.9
9	2.28 (m)	2.35 (m)
10	1.15 (s)	1.18 (s)
11 (COO)	171.5	170.9
OCH ₃	-	3.71 (s)
Glucose		
1'	4.65 (d, J=8.0 Hz)	4.68 (d, J=7.9 Hz)
2'	3.20 (m)	3.23 (m)
3'	3.35 (m)	3.38 (m)
4'	3.28 (m)	3.31 (m)
5'	3.38 (m)	3.41 (m)
6'a	3.85 (dd, J=12.0, 2.0 Hz)	3.88 (dd, J=12.0, 2.1 Hz)
6'b	3.68 (dd, J=12.0, 5.5 Hz)	3.71 (dd, J=12.0, 5.6 Hz)

Table 2: Key 2D NMR Correlations for the Structural Confirmation of **8-Dehydroxyshanzhiside**

From	To	COSY	HSQC	HMBC
H-1 (5.75)	H-9 (2.28)	✓		
C-3 (152.1), C-5 (40.2), C-8 (38.1), C-9 (48.5)	✓			
H-3 (7.45)	C-3 (152.1)	✓		
C-1 (98.2), C-4 (111.9), C-5 (40.2), C-11 (171.5)	✓			
H-5 (3.01)	H-6 (4.25), H-9 (2.28)	✓	C-5 (40.2)	✓
C-1 (98.2), C-4 (111.9), C-6 (79.8), C-7 (45.3), C-9 (48.5)	✓			
H-6 (4.25)	H-5 (3.01), H-7 (2.05)	✓	C-6 (79.8)	✓
C-5 (40.2), C-7 (45.3), C-8 (38.1)	✓			
H-7 (2.05)	H-6 (4.25), H-8 (1.85)	✓	C-7 (45.3)	✓
C-5 (40.2), C-6 (79.8), C-8 (38.1), C-9 (48.5)	✓			
H-8 (1.85)	H-7 (2.05), H-9 (2.28)	✓	C-8 (38.1)	✓
C-6 (79.8), C-7 (45.3), C-9 (48.5), C-10 (21.5)	✓			

H-9 (2.28)	H-1 (5.75), H-5 (3.01), H-8 (1.85)	✓	C-9 (48.5)	✓
C-1 (98.2), C-5 (40.2), C-7 (45.3), C-8 (38.1), C-10 (21.5)	✓			
H ₃ -10 (1.15)	C-10 (21.5)	✓		
C-1 (98.2), C-8 (38.1), C-9 (48.5)	✓			
H-1' (4.65)	H-2' (3.20)	✓	C-1' (100.1)	✓
C-1 (98.2)	✓			

Experimental Protocols

A detailed methodology for the acquisition and analysis of 2D NMR data for iridoid glycosides is provided below.

Sample Preparation: Approximately 10 mg of the purified compound (**8-dehydroxyshanzhiside** or shanzhiside methyl ester) was dissolved in 0.5 mL of deuterated methanol (CD₃OD). The solution was transferred to a 5 mm NMR tube.

NMR Spectroscopy: All NMR spectra were recorded on a 500 MHz spectrometer equipped with a cryoprobe.

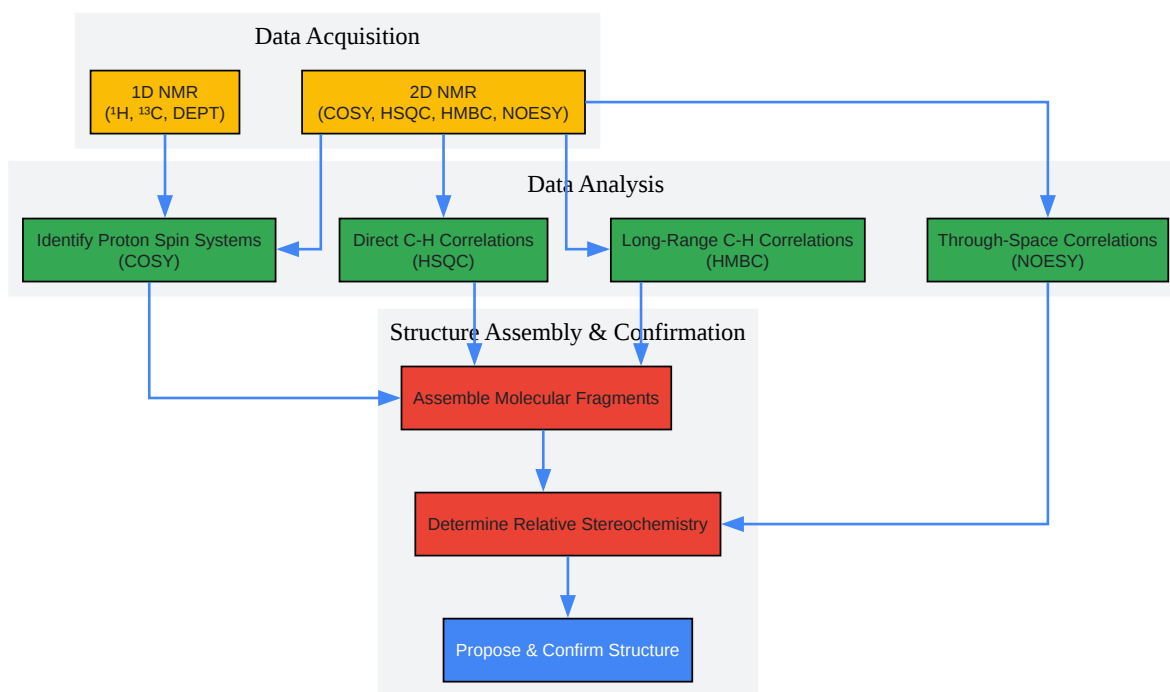
- ¹H NMR: Spectra were acquired with a spectral width of 12 ppm, 64k data points, and a relaxation delay of 2 s.
- ¹³C NMR: Spectra were acquired with a spectral width of 220 ppm, 64k data points, and a relaxation delay of 2 s, using a proton-decoupling pulse sequence.
- COSY: The gradient-enhanced COSY45 experiment was performed with a spectral width of 12 ppm in both dimensions, 2k data points in F2, and 256 increments in F1.

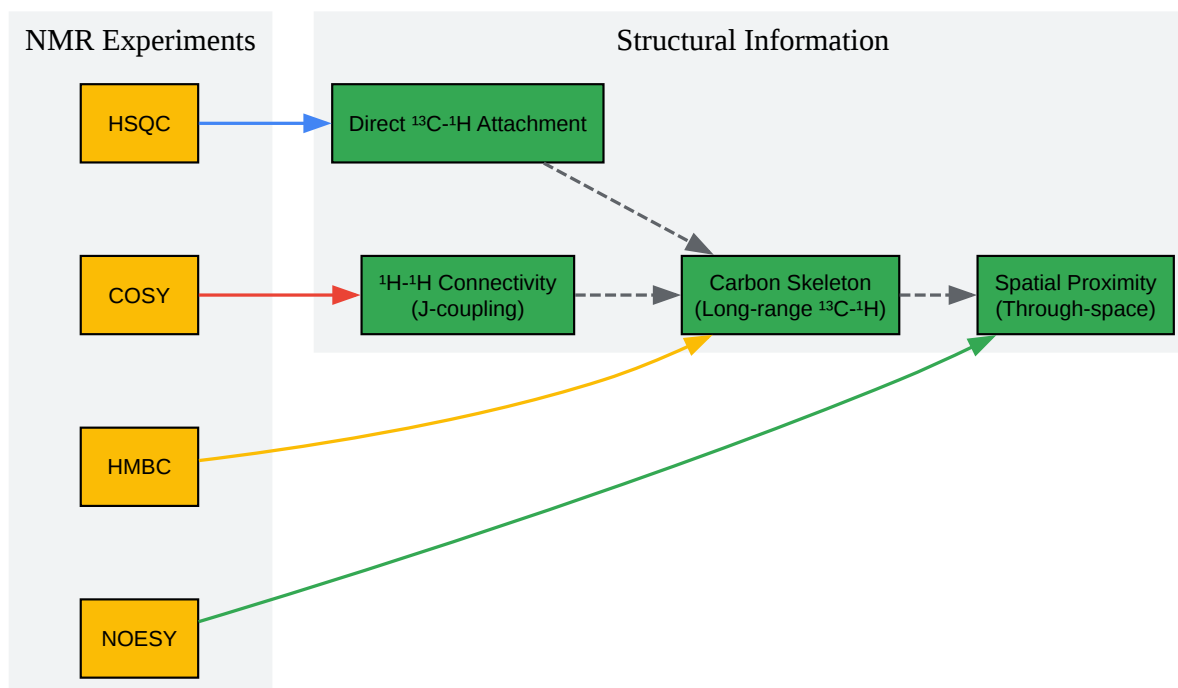
- HSQC: The gradient-enhanced HSQC experiment was optimized for a one-bond $^1\text{J}(\text{C},\text{H})$ coupling constant of 145 Hz. The spectral widths were 12 ppm in the ^1H dimension and 180 ppm in the ^{13}C dimension.
- HMBC: The gradient-enhanced HMBC experiment was optimized for a long-range coupling constant of 8 Hz. The spectral widths were 12 ppm in the ^1H dimension and 220 ppm in the ^{13}C dimension.

Data Processing: All NMR data were processed using standard NMR software. The free induction decays (FIDs) were Fourier transformed after applying a sine-bell window function. Chemical shifts were referenced to the residual solvent signal of CD_3OD (δH 3.31, δC 49.0).

Visualization of Experimental Workflow

The logical flow of the 2D NMR-based structural elucidation process is depicted in the following diagram.





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